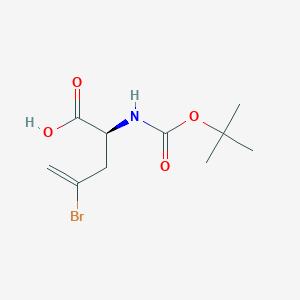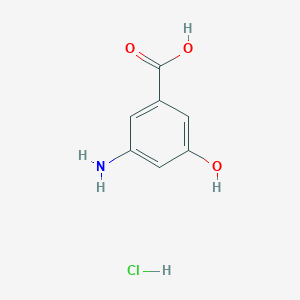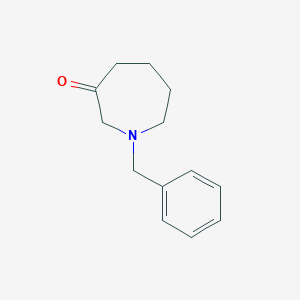
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a synthetic amino acid derivative. It is characterized by the presence of a bromine atom at the fourth position and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid.
Bromination: The bromination of the starting material is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This step introduces the bromine atom at the fourth position of the pent-4-enoic acid moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium azide (NaN3) for azide substitution, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection at room temperature.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as (S)-4-azido-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid can be formed.
Deprotection Reactions: The major product is (S)-4-Bromo-2-amino-pent-4-enoic acid after Boc removal.
科学的研究の応用
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: This compound serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.
Bioconjugation: The bromine atom allows for further functionalization, making it useful in bioconjugation techniques for labeling and tracking biomolecules.
Chemical Biology: It is employed in the study of protein-ligand interactions and enzyme mechanisms.
作用機序
The mechanism of action of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid depends on its specific application:
Peptide Synthesis: It acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions.
Bioconjugation: The bromine atom can undergo nucleophilic substitution, allowing the compound to be linked to other biomolecules.
類似化合物との比較
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid: Lacks the bromine atom, making it less reactive for certain bioconjugation applications.
(S)-4-Chloro-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and selectivity in chemical reactions.
Uniqueness: (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is unique due to the presence of the bromine atom, which provides distinct reactivity and functionalization options compared to its analogs. This makes it particularly valuable in applications requiring selective substitution reactions.
特性
IUPAC Name |
(2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUQAUPMGSKZIY-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=C)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376139 |
Source


|
| Record name | Boc-L-2-Amino-4-bromo-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151215-34-8 |
Source


|
| Record name | Boc-L-2-Amino-4-bromo-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)
![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B111890.png)







